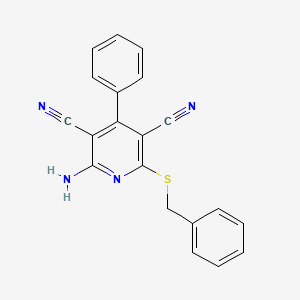![molecular formula C15H20N4O2 B6499925 tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 885102-41-0](/img/structure/B6499925.png)
tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate
Descripción general
Descripción
Tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate (TBNC) is a synthetic organic compound with a wide range of applications in scientific research. TBNC has been used in various fields such as organic synthesis, biochemistry, and medicinal chemistry. It is a versatile compound that can be used as a reagent, catalyst, or reaction intermediate in organic synthesis. TBNC is also used as a biological probe in biochemical and physiological studies. In
Mecanismo De Acción
Tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate acts as a biological probe in biochemical and physiological studies. It binds to various receptors in the body and modulates their activity. tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate binds to receptors such as the serotonin, dopamine, and norepinephrine receptors, as well as other receptors involved in the regulation of various physiological processes. tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate also binds to enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. By binding to these receptors and enzymes, tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate modulates their activity and can affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has been used to study the biochemical and physiological effects of various compounds. tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has been shown to modulate the activity of various receptors and enzymes in the body, leading to changes in the biochemical and physiological processes of the body. tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has been shown to affect the metabolism of various compounds, as well as the activity of various hormones in the body. tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has also been shown to affect the activity of various neurotransmitters in the brain, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent, catalyst, or reaction intermediate in organic synthesis. tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate is also a relatively stable compound, making it suitable for long-term storage and use in laboratory experiments. Additionally, tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The future directions for tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into the synthesis of tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate and its use as a reagent, catalyst, or reaction intermediate in organic synthesis is needed. Further research into the use of tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate as a biological probe in biochemical and physiological studies is also needed. Finally, further research into the effects of tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate on the environment is needed to ensure its safe use in laboratory experiments.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has been used in various scientific research applications. It has been used in organic synthesis as a reagent, catalyst, or reaction intermediate. tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has also been used in biochemistry and medicinal chemistry as a biological probe to study the biochemical and physiological effects of various compounds. tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has been used to study the mechanism of action of various drugs, as well as to study the effects of various drugs on the body. tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has also been used to study the effects of various environmental pollutants on the body.
Propiedades
IUPAC Name |
tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-12-6-7-19(10-12)13-5-4-11(8-16)9-17-13/h4-5,9,12H,6-7,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWTNYZXQHFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-8-[4-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6499850.png)
![7-[(3-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499864.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499872.png)
![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)
![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B6499885.png)
![4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6499892.png)
![N-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B6499900.png)
![2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499911.png)
![2-{[(3-chlorophenyl)carbamoyl]amino}-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6499917.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499945.png)
![tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499947.png)
![N-[(4-fluorophenyl)methyl]-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499948.png)
